molecular formula C15H34SSn B14427178 Tributyl[(propan-2-yl)sulfanyl]stannane CAS No. 79851-32-4

Tributyl[(propan-2-yl)sulfanyl]stannane

Cat. No.: B14427178
CAS No.: 79851-32-4
M. Wt: 365.2 g/mol
InChI Key: ZPJUMHKJHPCBCJ-UHFFFAOYSA-M
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Description

Tributyl[(propan-2-yl)sulfanyl]stannane is an organotin compound with the molecular formula C15H32SSn. This compound is characterized by the presence of a tin atom bonded to three butyl groups and one [(propan-2-yl)sulfanyl] group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions and as intermediates in the formation of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl[(propan-2-yl)sulfanyl]stannane can be synthesized through the reaction of tributyltin hydride with propan-2-yl sulfide under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of organotin compounds, including this compound, often involves large-scale reactions using tributyltin chloride as a starting material. The process includes the reaction of tributyltin chloride with propan-2-yl sulfide in the presence of a base to facilitate the substitution reaction .

Chemical Reactions Analysis

Types of Reactions

Tributyl[(propan-2-yl)sulfanyl]stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, acids, and bases. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can produce alkanes or alkenes, while in substitution reactions, it can yield various organotin derivatives .

Mechanism of Action

The mechanism of action of tributyl[(propan-2-yl)sulfanyl]stannane involves its ability to donate electrons and participate in radical reactions. The tin atom in the compound has a high affinity for sulfur, which allows it to form stable intermediates during reactions. This property is exploited in various synthetic processes, including the reduction of unsaturated compounds and the formation of carbon-sulfur bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl[(propan-2-yl)sulfanyl]stannane is unique due to its specific [(propan-2-yl)sulfanyl] group, which imparts distinct reactivity and stability compared to other organotin compounds. This uniqueness makes it valuable in specialized synthetic applications where other organotin compounds may not be as effective .

Properties

CAS No.

79851-32-4

Molecular Formula

C15H34SSn

Molecular Weight

365.2 g/mol

IUPAC Name

tributyl(propan-2-ylsulfanyl)stannane

InChI

InChI=1S/3C4H9.C3H8S.Sn/c3*1-3-4-2;1-3(2)4;/h3*1,3-4H2,2H3;3-4H,1-2H3;/q;;;;+1/p-1

InChI Key

ZPJUMHKJHPCBCJ-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SC(C)C

Origin of Product

United States

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